molecular formula C9H11NO4 B11545602 1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione

1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione

Cat. No.: B11545602
M. Wt: 197.19 g/mol
InChI Key: XGQPEXGJEVGBEM-UITAMQMPSA-N
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Description

1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimide with an appropriate aldehyde or ketone under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be performed in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticonvulsant and anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, the compound may inhibit certain ion channels or receptors in the nervous system, thereby reducing neuronal excitability. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Succinimide: A simpler analog with similar core structure but lacking the hydroxy-oxopent-enyl side chain.

    Ethosuximide: A succinimide derivative used as an anticonvulsant with a different side chain.

    N-bromosuccinimide: A brominated succinimide used as a reagent in organic synthesis.

The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties compared to other succinimide derivatives.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-[(Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C9H11NO4/c1-5(11)9(6(2)12)10-7(13)3-4-8(10)14/h11H,3-4H2,1-2H3/b9-5-

InChI Key

XGQPEXGJEVGBEM-UITAMQMPSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/N1C(=O)CCC1=O)/O

Canonical SMILES

CC(=C(C(=O)C)N1C(=O)CCC1=O)O

Origin of Product

United States

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